molecular formula C17H15FN4S B12025264 2-(4-Allyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine CAS No. 618880-09-4

2-(4-Allyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B12025264
CAS No.: 618880-09-4
M. Wt: 326.4 g/mol
InChI Key: CMYVRKAHSLZZKX-UHFFFAOYSA-N
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Description

2-(4-Allyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyridine ring fused with a triazole ring, along with an allyl group and a fluorobenzylthio moiety, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Allyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced through an allylation reaction using allyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Fluorobenzylthio Moiety: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with a thiol group on the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially leading to hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Epoxides, alcohols, or ketones.

    Reduction: Hydrogenated triazole or pyridine derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound could be explored for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development. Its potential antifungal and antibacterial properties are of particular interest.

Industry

Industrially, this compound could be used in the development of new agrochemicals or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Allyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, inhibiting their activity. The fluorobenzylthio moiety may enhance binding affinity to specific molecular targets, while the allyl group could facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-Allyl-3-((3-bromobenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole
  • 3-((4-bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole
  • 4-Allyl-3-((3-chlorobenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole

Uniqueness

Compared to similar compounds, 2-(4-Allyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine stands out due to the presence of the fluorobenzylthio moiety. Fluorine atoms often enhance the biological activity and metabolic stability of compounds, making this molecule potentially more effective in its applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

618880-09-4

Molecular Formula

C17H15FN4S

Molecular Weight

326.4 g/mol

IUPAC Name

2-[5-[(3-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C17H15FN4S/c1-2-10-22-16(15-8-3-4-9-19-15)20-21-17(22)23-12-13-6-5-7-14(18)11-13/h2-9,11H,1,10,12H2

InChI Key

CMYVRKAHSLZZKX-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CC=CC=N3

Origin of Product

United States

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